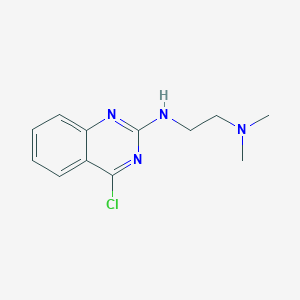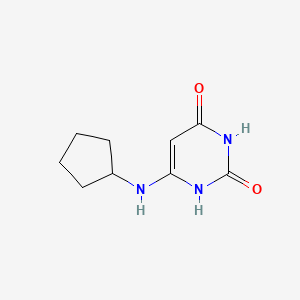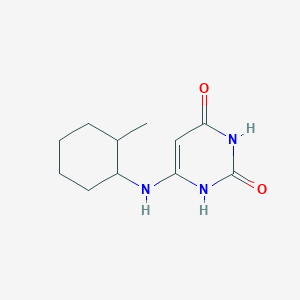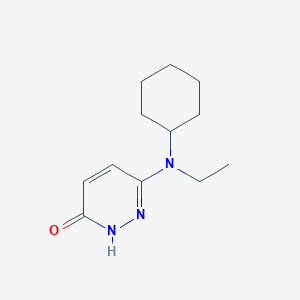
(S)-2-甲基-N4-(1-苯乙基)嘧啶-4,6-二胺
描述
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a phenylethyl group at the N4 position, contributing to its unique chemical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
作用机制
Target of Action
The primary target of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.
Mode of Action
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine acts as a BTK inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition disrupts the BCR pathway, leading to reduced B-cell activation and proliferation .
Biochemical Pathways
The compound affects the BCR pathway . By inhibiting BTK, it disrupts signal transduction in the pathway, leading to reduced activation and proliferation of B-cells. This can have downstream effects on the immune response, particularly in conditions characterized by overactive B-cells.
Result of Action
The molecular and cellular effects of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine’s action primarily involve the reduction of B-cell activation and proliferation . This can lead to a decrease in the symptoms of diseases characterized by overactive B-cells, such as certain types of cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with acetophenone-formamide conjugates, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine core under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as three-component coupling reactions using functionalized enamines, triethyl orthoformate, and ammonium acetate have been reported to be efficient for large-scale synthesis . These methods offer good functional group tolerance and can be adapted for gram-scale production.
化学反应分析
Types of Reactions
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like K2S2O8, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4.
Common Reagents and Conditions
Oxidation: K2S2O8 in the presence of DMSO as a methine equivalent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of 4-arylquinolines.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.
相似化合物的比较
Similar Compounds
N4-(1-phenylethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.
2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine: Similar structure but may differ in stereochemistry.
Uniqueness
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is unique due to its specific stereochemistry and substitution pattern, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
属性
IUPAC Name |
2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHABJNOFNGXBK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


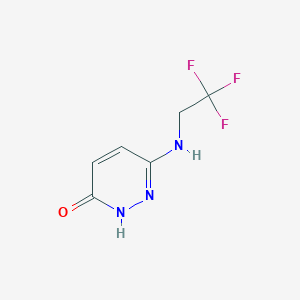
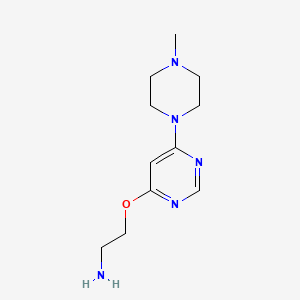
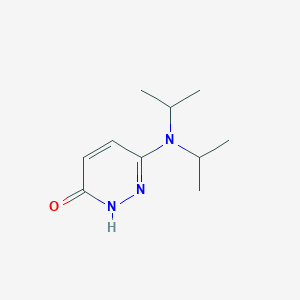
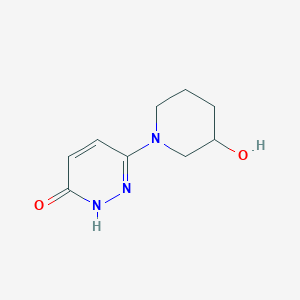
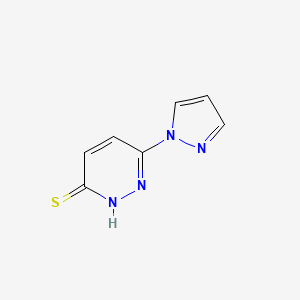
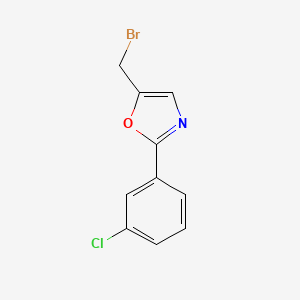
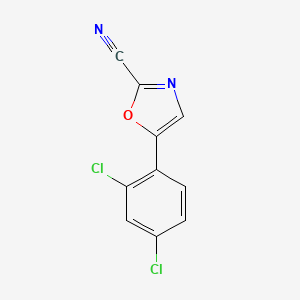
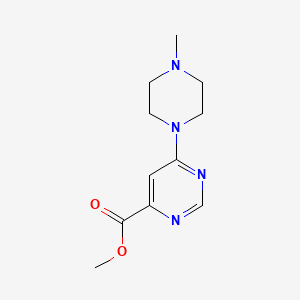
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
